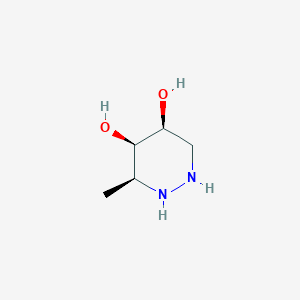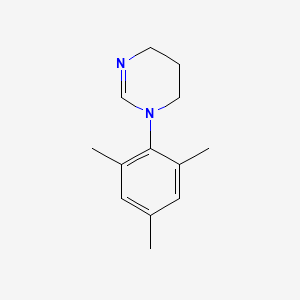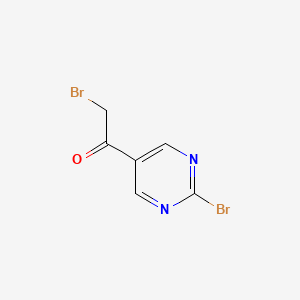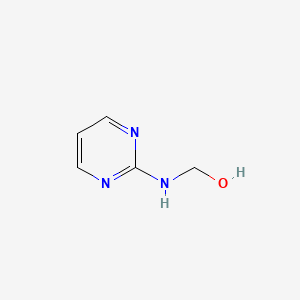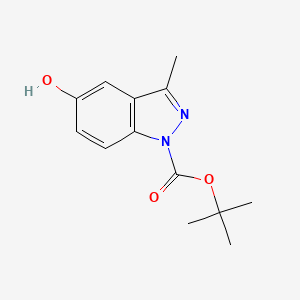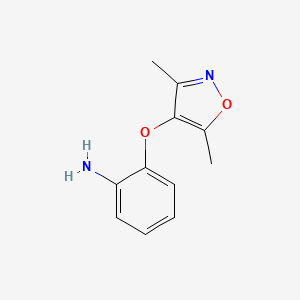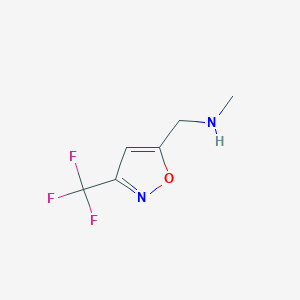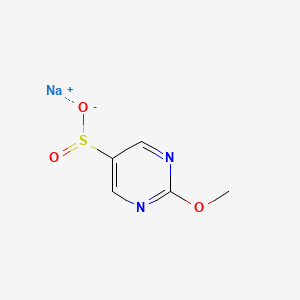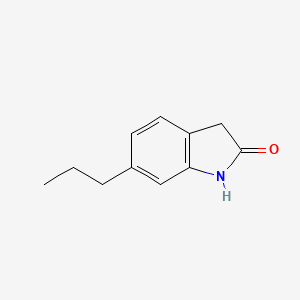
6-Propylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propylindolin-2-one is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in various natural products and their potential therapeutic applications . The indolin-2-one scaffold, in particular, is a crucial motif in many pharmaceutically relevant entities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylindolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-haloacryloylanilide derivatives using radical initiators . Another method includes the iodine-promoted one-pot synthesis under metal-free conditions, which involves the reaction of 1,2,3,3-tetramethyl-3H-indol-1-ium iodide with molecular iodine in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale cyclization reactions using transition-metal catalysts. Methods such as Cu-catalyzed intermolecular C–H cyclization and Pd-catalyzed insertion of isocyanide are commonly employed . These methods offer high yields and are scalable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Propylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted indolin-2-ones, which can exhibit different biological activities depending on the substituents introduced .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 6-Propylindolin-2-one involves its interaction with specific molecular targets. For instance, indolin-2-one derivatives have been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication, thereby exhibiting antibacterial activity . Additionally, these compounds can undergo reductive bioactivation, leading to the formation of reactive species that damage cellular components .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with diverse biological activities.
Oxoindolin-2-one derivatives: Compounds with similar core structures but different substituents, used in various therapeutic applications.
Uniqueness: 6-Propylindolin-2-one stands out due to its specific propyl substitution, which can influence its biological activity and chemical reactivity. This unique substitution pattern can lead to different pharmacological profiles compared to other indole derivatives .
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
6-propyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H13NO/c1-2-3-8-4-5-9-7-11(13)12-10(9)6-8/h4-6H,2-3,7H2,1H3,(H,12,13) |
Clé InChI |
XDPJONVAYXUZES-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(CC(=O)N2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


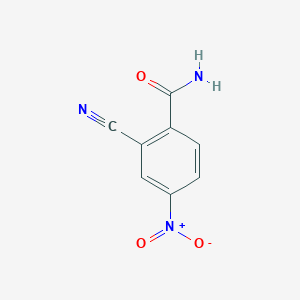

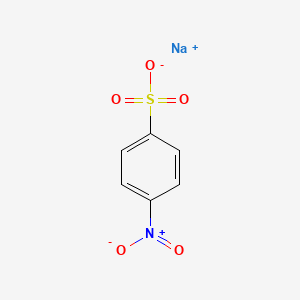
![7-Bromothiazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B15247232.png)
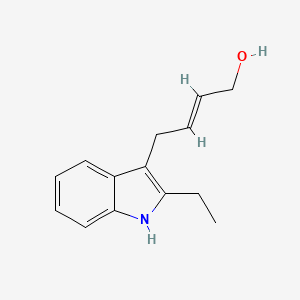
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)
